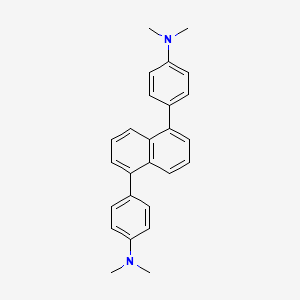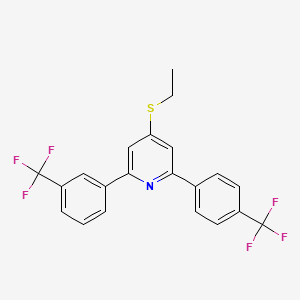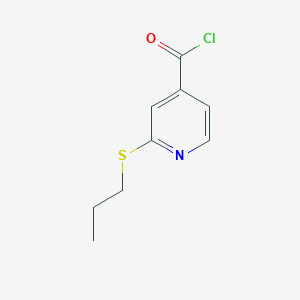
2-(Propylsulfanyl)pyridine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propylsulfanyl)pyridine-4-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a propylsulfanyl group attached to the pyridine ring at the 2-position and a carbonyl chloride group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)pyridine-4-carbonyl chloride typically involves the introduction of the propylsulfanyl group to the pyridine ring followed by the formation of the carbonyl chloride group. One common method involves the reaction of 2-chloropyridine with propylthiol in the presence of a base to form 2-(propylsulfanyl)pyridine. This intermediate is then reacted with oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Propylsulfanyl)pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
科学的研究の応用
2-(Propylsulfanyl)pyridine-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 2-(Propylsulfanyl)pyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The propylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s overall reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)pyridine-4-carbonyl chloride
- 2-(Ethylsulfanyl)pyridine-4-carbonyl chloride
- 2-(Butylsulfanyl)pyridine-4-carbonyl chloride
Uniqueness
2-(Propylsulfanyl)pyridine-4-carbonyl chloride is unique due to the specific length and properties of the propylsulfanyl group. This influences its reactivity and interactions compared to similar compounds with different alkyl chain lengths. The presence of the carbonyl chloride group also adds to its versatility in various chemical reactions and applications.
特性
CAS番号 |
113969-86-1 |
|---|---|
分子式 |
C9H10ClNOS |
分子量 |
215.70 g/mol |
IUPAC名 |
2-propylsulfanylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNOS/c1-2-5-13-8-6-7(9(10)12)3-4-11-8/h3-4,6H,2,5H2,1H3 |
InChIキー |
RBWRSEFWIFEUEK-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC=CC(=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


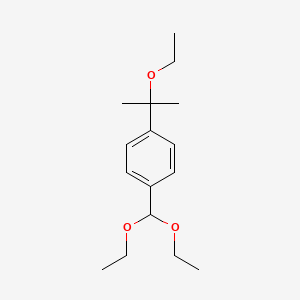
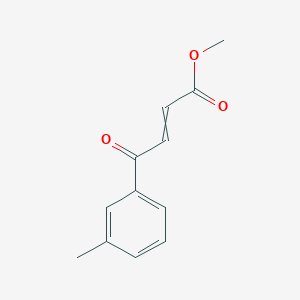
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
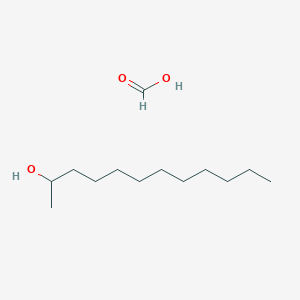
![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
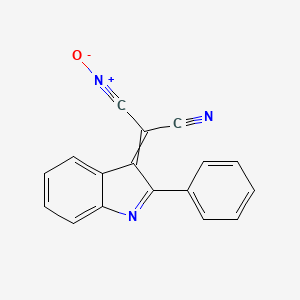
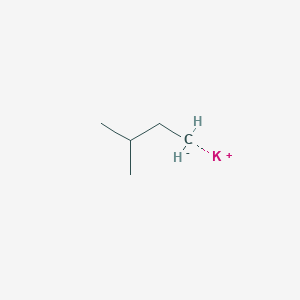
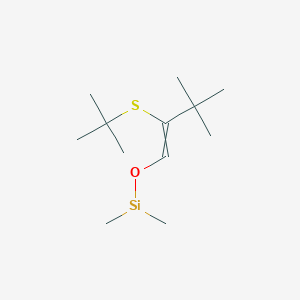
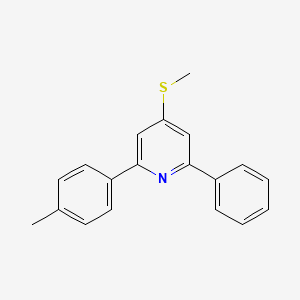
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
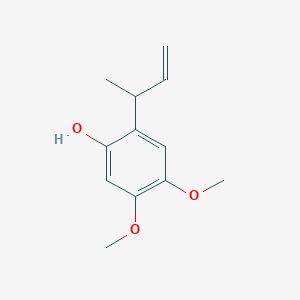
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
